molecular formula C15H23NO2 B13244271 Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate CAS No. 180264-32-8

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate

Cat. No.: B13244271
CAS No.: 180264-32-8
M. Wt: 249.35 g/mol
InChI Key: QLOQBYGNOWCIRH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropylcarbamate with appropriate reagents under controlled conditions . One common method involves the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of benzoyl chloride at low temperatures . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is an organic compound with potential applications in chemistry, biology, medicine, and industry. It features a tert-butyl group, an amino group, and a 3-methylphenyl substituent, giving it unique chemical properties.

Scientific Research Applications

  • Chemistry Tert-butyl 3-amino-2,2-dimethyl-3-(3-methylphenyl)propanoate serves as a reagent in organic synthesis and as a building block for complex molecules. Common reagents used in reactions involving this compound include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide as a nucleophile. Reactions are typically conducted under controlled temperatures and inert atmospheres to optimize yield and purity. Laboratory methods can be scaled up for industrial production using continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions is crucial to minimize waste and reduce production costs.
  • Biology It is utilized in the development of biologically active compounds. The mechanism of action involves interaction with molecular targets like enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions, stabilizing the compound within the binding pocket and modulating the activity of the target protein.
  • Medicine this compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
  • Industry It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its reactivity is influenced by the presence of the tert-butyl and phenyl groups, which can stabilize transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate is unique due to its combination of tert-butyl, amino, and phenyl groups, which confer distinct reactivity and selectivity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate (CAS No. 180264-32-8) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula : C13H19NO2
Molecular Weight : 219.30 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C(=O)OCC(C)(C)C)N
InChI Key : ZQKZJYFZQXHCDY-UHFFFAOYSA-N

This compound acts primarily as a nucleophile , allowing it to participate in various biochemical reactions within biological systems. Its structure enables interactions with enzymes and receptors, potentially modulating their activity. The compound's ability to form stable bonds with electrophilic centers in proteins may contribute to its biological effects, including anti-inflammatory and anticancer properties .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity . In vitro assays have demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines. For instance, a study reported that the compound caused a dose-dependent reduction in cell viability in HeLa cells, with an IC50 value indicating effective cytotoxicity at concentrations as low as 20 μg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Research suggests that it may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. This inhibition could make it a candidate for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability across multiple concentrations, highlighting its potential as an anticancer agent.
  • In Vivo Studies :
    • In animal models, the administration of this compound led to notable tumor size reduction compared to control groups. Tumor inhibition rates were measured using the formula IT%=CTC×100IT\%=\frac{C-T}{C}\times 100, where CC is the mean tumor weight of the control group and TT is the mean tumor weight of treated groups .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H19NO2Anticancer, Anti-inflammatory
4-Amino-pyrimidineC5H6N4Antineoplastic
Phenylalanine derivativesC9H11NO2Neuroprotective

This table illustrates how this compound compares with other biologically active compounds. Its unique structure contributes to its specific activities against cancer and inflammation.

Properties

CAS No.

180264-32-8

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-phenylpropanoate

InChI

InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)15(4,5)12(16)11-9-7-6-8-10-11/h6-10,12H,16H2,1-5H3

InChI Key

QLOQBYGNOWCIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1)N

Origin of Product

United States

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